molecular formula C14H23ClN2O2S B1421169 (2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride CAS No. 1185302-39-9

(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride

Cat. No.: B1421169
CAS No.: 1185302-39-9
M. Wt: 318.9 g/mol
InChI Key: LOCSZJGXVLOLTO-UHFFFAOYSA-N
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Description

(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride is a chemical compound with the molecular formula C14H23ClN2O2S. It is primarily used in proteomics research and has various applications in scientific research . This compound is known for its unique structure, which includes a piperidine ring substituted with a 4-methylphenylsulfonyl group and an ethylamine side chain.

Preparation Methods

The synthesis of (2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride involves several steps:

Chemical Reactions Analysis

(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the ethylamine side chain.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve specific temperatures and pH levels to achieve optimal results.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in studies involving cellular signaling pathways and receptor interactions.

    Medicine: Research into its potential therapeutic effects includes investigations into its role as a drug candidate for various diseases.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride can be compared with other similar compounds:

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S.ClH/c1-12-2-4-14(5-3-12)19(17,18)16-10-7-13(6-9-15)8-11-16;/h2-5,13H,6-11,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCSZJGXVLOLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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